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Abstract
The study of RNA-protein interactions is fundamental to understanding the intricate

mechanisms of gene regulation. Ultraviolet (UV) crosslinking, a cornerstone technique in this

field, allows for the covalent linkage of RNA to its binding proteins, enabling their identification

and the mapping of interaction sites. However, the efficiency of direct UV crosslinking at 254

nm is notoriously low.[1] The incorporation of photoreactive nucleoside analogs, such as

thiolated uridines, into RNA transcripts has revolutionized this methodology by significantly

enhancing crosslinking efficiency at longer, less damaging UV wavelengths.[2][3] While 4-

thiouridine (4SU) has been widely adopted in techniques like Photoactivatable-Ribonucleoside-

Enhanced Crosslinking and Immunoprecipitation (PAR-CLIP), this guide focuses on the unique

advantages and detailed protocols for utilizing its isomer, 2-thiouridine (s²U), to achieve highly

efficient and specific RNA-protein crosslinking. We will delve into the underlying principles,

provide step-by-step protocols for the synthesis of 2-Thio-UTP modified RNA, and outline a

comprehensive workflow for UV crosslinking and downstream analysis.

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1139189?utm_src=pdf-interest
https://www.researchgate.net/figure/UV-cross-linking-of-RNA-protein-complexes-A-Biophysical-and-chemical-basis-of-UV_fig2_336247220
https://www.jenabioscience.com/about-us/news-blog/3449-rna-protein-photocrosslinking-site-and-sequence-specific-tracking
https://www.biorxiv.org/content/10.1101/855189v1.full-text
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139189?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Introduction: The Rationale for Enhanced UV
Crosslinking
UV crosslinking has been an invaluable tool for capturing the transient and dynamic

interactions between RNA and proteins.[1][2] The traditional approach involves irradiating cells

or in vitro reactions with short-wavelength UV light (254 nm), which excites the nucleobases of

RNA, leading to the formation of a covalent bond with closely associated amino acid residues.

[1] However, this method suffers from several limitations:

Low Efficiency: A significant portion of RNA-protein interactions are not captured due to the

low quantum yield of the crosslinking reaction.[1]

RNA Damage: The high energy of 254 nm UV light can cause damage to the RNA

molecules, potentially altering their structure and interactions.

Non-Specific Crosslinking: The high UV dosage required can lead to non-specific

crosslinking, increasing the background signal.

To overcome these challenges, photoreactive nucleoside analogs have been introduced. These

analogs are incorporated into RNA transcripts and can be activated by longer wavelength UV

light (typically >310 nm), which is less damaging to the RNA.[2][4] This approach, often

referred to as PAR-CLIP when using 4-thiouridine, has significantly improved the yield and

specificity of RNA-protein crosslinking.[5][6][7]

This application note will specifically explore the use of 2-Thio-UTP, an isomer of the more

commonly used 4-Thio-UTP, for optimizing UV crosslinking efficiency.

The Advantage of 2-Thiouridine: Beyond Enhanced
Crosslinking
While both 2-thiouridine and 4-thiouridine are effective in enhancing UV crosslinking, 2-

thiouridine possesses unique properties that can be advantageous in certain experimental

contexts.

Enhanced Duplex Stability
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Studies have shown that the substitution of uridine with 2-thiouridine in an RNA duplex leads to

a significant increase in its thermal stability compared to both unmodified RNA and RNA

containing 4-thiouridine.[8] This enhanced stability is attributed to the preorganization of the

single-stranded RNA containing 2-thiouridine, which reduces the entropic penalty of duplex

formation.[9] This property can be particularly beneficial when studying RNA-protein

interactions that involve structured RNA elements, as it helps to maintain the native

conformation of the RNA.

Reduced Immunogenicity
For in vivo applications, such as the delivery of modified mRNA for therapeutic purposes, the

immunogenicity of the RNA molecule is a critical consideration. Research has indicated that

RNAs prepared with 2-Thio-UTP are less immunogenic compared to unmodified RNA.[10] This

is because 2-Thio-U modified mRNA shows reduced activation of RNA-dependent protein

kinase (PKR) and other components of the innate immune system.[10]

The Mechanism of 2-Thiouridine Mediated UV
Crosslinking
Upon irradiation with UV light at a wavelength of approximately 330-360 nm, the 2-thiouridine

base enters an excited state. This excited thione group is highly reactive and can form a

covalent bond with adjacent amino acid residues of a protein. The proposed mechanism

involves a photo-induced electron transfer, leading to the formation of a radical ion pair, which

then recombines to form a stable crosslink.[11]

}

Figure 1. Simplified workflow of 2-Thiouridine mediated UV crosslinking.

Experimental Protocols
This section provides detailed protocols for the in vitro synthesis of 2-Thio-UTP modified RNA

and the subsequent UV crosslinking procedure.

In Vitro Synthesis of 2-Thio-UTP Modified RNA
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This protocol is designed for the synthesis of RNA probes with complete or partial substitution

of UTP with 2-Thio-UTP using T7 RNA polymerase.

Materials:

Linearized DNA template with a T7 promoter

T7 RNA Polymerase

10x Transcription Buffer

ATP, CTP, GTP solution (100 mM each)

UTP solution (100 mM)

2-Thio-UTP solution (100 mM)

RNase Inhibitor

DNase I (RNase-free)

Nuclease-free water

Protocol:

Reaction Setup: Assemble the following reaction components at room temperature in a

nuclease-free microcentrifuge tube. The final volume is 20 µL.
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Component Volume Final Concentration

Nuclease-free water Up to 20 µL -

10x Transcription Buffer 2 µL 1x

ATP, CTP, GTP (100 mM each) 0.5 µL each 2.5 mM each

UTP (100 mM) See Table 1 Variable

2-Thio-UTP (100 mM) See Table 1 Variable

Linearized DNA template 1 µg 50 ng/µL

RNase Inhibitor 1 µL -

T7 RNA Polymerase 2 µL -

Table 1: Recommended UTP and 2-Thio-UTP Ratios

% 2-Thio-UTP Substitution Volume of UTP (100 mM)
Volume of 2-Thio-UTP (100
mM)

100% 0 µL 0.5 µL

50% 0.25 µL 0.25 µL

25% 0.375 µL 0.125 µL

Incubation: Mix the components gently and incubate at 37°C for 2-4 hours.

DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction and incubate at 37°C for

15 minutes to remove the DNA template.

RNA Purification: Purify the RNA using a suitable RNA purification kit or by

phenol/chloroform extraction followed by ethanol precipitation.

Quantification and Quality Control: Determine the concentration and purity of the synthesized

RNA using a spectrophotometer. The quality of the RNA can be assessed by running an

aliquot on a denaturing agarose gel.
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UV Crosslinking of 2-Thio-UTP Modified RNA to Protein
This protocol describes a general procedure for UV crosslinking in an in vitro binding reaction.

Materials:

Purified 2-Thio-UTP modified RNA

Purified protein of interest

Binding buffer appropriate for the RNA-protein interaction

UV crosslinker instrument with 365 nm bulbs

SDS-PAGE loading buffer

Protocol:

Binding Reaction: In a nuclease-free microcentrifuge tube, combine the 2-Thio-UTP modified

RNA and the protein of interest in the appropriate binding buffer. The final volume and

concentrations should be optimized for the specific interaction being studied.

Incubation: Incubate the binding reaction at the optimal temperature and for the appropriate

time to allow for complex formation.

UV Irradiation: Place the tube on ice in a UV crosslinker and irradiate with 365 nm UV light.

The optimal energy and time of irradiation should be determined empirically, but a starting

point is 0.1-1 J/cm².

RNase Digestion (Optional): To trim the non-crosslinked RNA and reduce the size of the RNA

tag on the protein, the sample can be treated with RNase A and/or RNase T1.

Analysis: Add SDS-PAGE loading buffer to the crosslinked sample, heat at 95°C for 5

minutes, and analyze the crosslinked product by SDS-PAGE and autoradiography (if the

RNA is radiolabeled) or Western blotting using an antibody against the protein of interest. A

successful crosslinking reaction will result in a band shift corresponding to the molecular

weight of the protein plus the crosslinked RNA fragment.
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}

Figure 2. Overview of the experimental workflow for 2-Thio-UTP crosslinking.

Data Interpretation and Validation
A successful UV crosslinking experiment with 2-Thio-UTP modified RNA will result in the

formation of a covalent bond between the RNA and its binding protein. This can be visualized

as a higher molecular weight species on an SDS-PAGE gel.

Key considerations for data interpretation:

Negative Controls: Always include a negative control reaction without UV irradiation to

ensure that the observed band shift is UV-dependent. A control with unmodified RNA can

also be included to demonstrate the enhanced efficiency of the 2-Thio-UTP modified probe.

Titration Experiments: To optimize the crosslinking efficiency, it is recommended to perform

titration experiments with varying concentrations of RNA, protein, and UV energy.

Mass Spectrometry: For definitive identification of the crosslinked peptide and the precise

site of crosslinking, mass spectrometry analysis of the excised and digested crosslinked

band is the gold standard.[12][13][14]

Conclusion
The use of 2-Thio-UTP to generate photoreactive RNA probes offers a powerful and efficient

method for studying RNA-protein interactions. The enhanced duplex stability and reduced

immunogenicity of 2-thiouridine-containing RNA provide distinct advantages over other

methods. By following the detailed protocols and considering the key aspects of data

interpretation outlined in this guide, researchers can confidently and effectively utilize this

advanced technique to unravel the complexities of post-transcriptional gene regulation.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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